molecular formula C9H7Cl2N3O2 B595040 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1313712-28-5

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine

Katalognummer: B595040
CAS-Nummer: 1313712-28-5
Molekulargewicht: 260.074
InChI-Schlüssel: NUDLWDDNCNLMCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine ( 1313712-28-5) is a high-value chemical reagent with a molecular formula of C 9 H 7 Cl 2 N 3 O 2 and a molecular weight of 260.08 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry due to its significant and diverse biological activities . Several marketed drugs, such as Zolpidem and Minodronic acid, incorporate this core structure, which is associated with properties including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The presence of both dichloromethyl and nitro functional groups on the imidazo[1,2-a]pyridine core makes this compound a versatile and reactive intermediate for further chemical exploration . It is particularly suited for use in synthetic methodology development, including Lewis acid-catalyzed reactions such as the aza-Friedel-Crafts reaction, which is a powerful strategy for constructing complex, multi-functionalized molecules for pharmaceutical research . Researchers can utilize this compound to efficiently build novel chemical libraries for high-throughput screening in drug discovery programs. For safe handling, please refer to the relevant safety data sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDLWDDNCNLMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724925
Record name 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-28-5
Record name 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-7-methylimidazo[1,2-a]pyridine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the imidazole ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxyl or alkoxy groups.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects. The dichloromethyl group can also participate in covalent bonding with target proteins, thereby inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Imidazo[1,2-a]pyridine Derivatives

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with related compounds:

Compound Name Substituents (Positions) Key Properties/Applications Reference
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine 2-(Cl₂CH), 7-CH₃, 3-NO₂ Hypothesized enhanced reactivity due to Cl₂CH group; potential anticancer activity inferred from analogs N/A (hypothetical)
7-Methyl-3-nitroimidazo[1,2-a]pyridine (HC-2004) 7-CH₃, 3-NO₂ High purity (98%); used in catalytic studies and drug discovery
6-Chloro-3-nitroimidazo[1,2-a]pyridine derivatives 6-Cl, 3-NO₂, variable sulfonyl groups Antibacterial activity; optimized pharmacokinetics via sulfonyl modifications
3-Nitro-8-(phenylthio)imidazo[1,2-a]pyridine 3-NO₂, 8-SPh Synthesized via cyclization and nitration; used in heterocyclic chemistry research
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride 2-(4-ClC₆H₄), 3-CH₃, 7-CH₃ Anticancer candidate; molecular weight 292.05 g/mol

Key Differences and Implications

  • Biological Activity : While 3-nitroimidazo[1,2-a]pyridines are associated with antibacterial and anticancer properties , the dichloromethyl group may enhance cytotoxicity, as seen in structurally distinct dichloromethylpyrazolo-triazines .
  • Synthetic Accessibility : Nitro-substituted imidazo[1,2-a]pyridines are typically synthesized via multi-step routes involving cyclization and nitration , but the dichloromethyl group may require specialized reagents (e.g., dichloroacetone derivatives) .

Research Findings and Data Tables

Purity and Commercial Availability of Analogous Compounds

lists commercial imidazo[1,2-a]pyridines with nitro and methyl groups, highlighting their relevance in drug discovery:

Catalog ID Compound Name Purity CAS Number
HC-2004 7-Methyl-3-nitroimidazo[1,2-a]pyridine 98% 34165-07-6
QI-3190 Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate 95% 1823865-12-8

Biologische Aktivität

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound known for its unique structural features, including both dichloromethyl and nitro groups. These functional groups contribute to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • CAS Number : 1313712-28-5

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to antimicrobial or antiviral effects. Additionally, the dichloromethyl group may participate in covalent bonding with target proteins, inhibiting their function and contributing to the compound's biological efficacy .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on its derivatives demonstrated effectiveness against various strains of Leishmania, a pathogen responsible for leishmaniasis. The compound was evaluated for its cytotoxicity and efficacy against intracellular amastigote stages, showing promising results:

CompoundCC₅₀ (HepG2)CC₅₀ (THP1)EC₅₀ (L. infantum Pro.)EC₅₀ (L. infantum Axenic Ama.)SI (HepG2/THP1)
2c>3.9 µM>100 µM>3.1 µM--
2d>12.5 µM31.2 µM3.0 ± 0.4 µM2.1 ± 0.3 µM-

The selectivity index (SI) indicates the compound's potential safety profile, as higher values suggest lower toxicity relative to its therapeutic effect .

Antiviral Activity

In addition to antimicrobial properties, there is ongoing research into the antiviral activity of this compound. Its structural similarities with other nitroimidazole derivatives have led to investigations into its effectiveness against viral pathogens, although specific data on its antiviral efficacy remains limited and requires further exploration.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antileishmanial Activity : A comprehensive structure-activity relationship (SAR) study highlighted the compound's effectiveness against Leishmania species, demonstrating low cytotoxicity while maintaining significant activity against both promastigote and amastigote forms .
  • Pharmacokinetic Properties : Research has also focused on improving the aqueous solubility and pharmacokinetic profiles of this compound and its derivatives, making them more viable candidates for in vivo studies .
  • Toxicity Studies : Toxicity assessments on various cell lines have shown that while some derivatives exhibit high activity against pathogens, they also maintain a favorable safety profile, suggesting potential for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions or cyclization strategies. For example, catalytic methods using zinc chloride (ZnCl₂) or indium-based MOFs like MIL-68(In) have been effective for constructing the imidazo[1,2-a]pyridine core under oxidative conditions . A stepwise approach could involve:

  • Step 1: Formation of the imidazo[1,2-a]pyridine scaffold via condensation of 2-aminopyridine with α-haloketones or aldehydes.
  • Step 2: Introduction of the dichloromethyl group via electrophilic substitution or alkylation.
  • Step 3: Nitration at the 3-position using HNO₃/H₂SO₄ or milder nitrating agents to avoid over-oxidation. Yield optimization may require tuning solvent systems (e.g., DMF or ethanol) and temperature gradients (80–120°C) .

Q. How can spectroscopic techniques validate the structure of this compound?

Comprehensive characterization requires:

  • ¹H/¹³C NMR: To confirm substituent positions and aromatic proton environments. For example, the dichloromethyl group (-CHCl₂) typically appears as a singlet near δ 5.5–6.0 ppm in ¹H NMR .
  • HRMS: To verify molecular weight with precision (e.g., mass accuracy < 2 ppm).
  • IR Spectroscopy: To detect functional groups like nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ . Cross-referencing with crystallographic data from analogous compounds (e.g., 7-(trifluoromethyl)imidazo[1,2-a]pyridine) can resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should include:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition: Testing against target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric readouts .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Nitration of imidazo[1,2-a]pyridines often favors the 3-position due to electronic effects, but competing pathways may arise. Strategies include:

  • Directing Groups: Temporarily introducing electron-donating groups (e.g., -OMe) to steer nitration to the desired position, followed by removal .
  • Lewis Acid Catalysis: Using FeCl₃ or Ce(SO₄)₂ to enhance selectivity under mild conditions .
  • Computational Modeling: DFT calculations to predict charge distribution and reactive sites . Conflicting results in regioselectivity (e.g., para vs. ortho substitution) should be analyzed via LC-MS or 2D NMR to confirm product identity .

Q. What mechanistic insights explain divergent bioactivity in structurally similar analogs?

Differences in activity can arise from:

  • Substituent Effects: The dichloromethyl group’s electron-withdrawing nature may reduce cell permeability compared to methyl or trifluoromethyl analogs .
  • Steric Hindrance: Bulky substituents at the 2-position (e.g., phenyl vs. chloro) may impede target binding.
  • Metabolic Stability: In vitro microsomal assays (e.g., liver S9 fractions) can assess stability, with LC-MS tracking metabolite formation . Comparative studies of logP values and molecular docking simulations (e.g., using AutoDock Vina) provide quantitative structure-activity relationships (QSAR) .

Q. How should researchers resolve contradictions in synthetic yield data across studies?

Discrepancies in yields (e.g., 55% vs. 85% for similar reactions) may stem from:

  • Reagent Purity: Impurities in starting materials (e.g., 2-aminopyridine) can inhibit cyclization.
  • Oxygen Sensitivity: Reactions requiring inert atmospheres (e.g., N₂) may fail if traces of O₂ remain, leading to byproducts .
  • Catalyst Deactivation: Heterogeneous catalysts like MIL-68(In) may lose activity after reuse due to pore blockage . Robust protocols include:
  • Replicating reactions under strictly controlled conditions.
  • Using in situ FTIR or Raman spectroscopy to monitor reaction progress .

Q. What strategies improve the compound’s solubility for in vivo studies?

Poor aqueous solubility is common with nitroimidazoheterocycles. Solutions include:

  • Prodrug Design: Introducing phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) .
  • Co-Crystallization: Screening with co-formers (e.g., succinic acid) to modify crystal packing . Solubility parameters (e.g., Hansen solubility parameters) guide solvent selection for formulation .

Methodological Notes

  • Synthesis Optimization: Prioritize metal-free conditions (e.g., iodine-mediated cyclization) to reduce toxicity concerns .
  • Data Validation: Cross-check spectral data with PubChem or DSSTox entries for analogous compounds .
  • Biological Replicates: Use ≥3 independent replicates in bioassays to ensure statistical significance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.